![molecular formula C15H24N2O B2826281 [(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine CAS No. 1909287-67-7](/img/structure/B2826281.png)
[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine
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Description
[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various drugs and pharmaceuticals due to its unique chemical properties.
Scientific Research Applications
DNA Binding and Biological Activity of Platinum(II) Complexes
Platinum(II) complexes, including derivatives of 1,10-phenanthroline with varying methylation, have been studied for their DNA binding capabilities and biological activities against the L1210 Murine leukemia cell line. The investigation highlights the influence of methylation on the compounds' cytotoxicities and their interaction with DNA, showcasing the potential for these compounds in cancer therapy and DNA interaction studies. The binding constants determined using circular dichroism spectroscopy (CD) and induced circular dichroism (ICD) provide insight into the binding modes and site preferences of these complexes when interacting with DNA (Brodie, Collins, & Aldrich-Wright, 2004).
Apoptosis Inducers and Anticancer Agents
The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and its efficacy as an anticancer agent, with high blood-brain barrier penetration, highlights the potential of certain compounds for cancer treatment. This compound's ability to induce apoptosis with low EC(50) values and its performance in human breast and other mouse xenograft cancer models emphasize the importance of chemical modifications in enhancing therapeutic effects (Sirisoma et al., 2009).
Photophysical Properties of Borondipyrromethene Analogues
The study of the photophysical properties of borondipyrromethene (BODIPY) analogues in different solvents explores their fluorescence quantum yields and lifetimes, contributing to the understanding of nonradiative deactivation rates and charge transfer mechanisms. This research is crucial for developing fluorescent dyes and markers in bioimaging and molecular probes, demonstrating the role of electronic and steric effects in determining photophysical behaviors (Qin et al., 2005).
Synthesis and Structure of Polynuclear Spin Crossover Complexes
The synthesis and characterization of tetranuclear compounds with different iron(II) sites connected by cyanide bridging ligands provide insight into the spin crossover behavior and its dependence on ligand field strength and steric constraints. These findings contribute to the field of molecular magnetism, offering potential applications in the development of spintronic devices and magnetic materials (Boldog et al., 2009).
Detection of Endogenous Amines in Human Brains
The identification of novel endogenous amines in parkinsonian and normal human brains, which are analogues of MPTP, a compound known to induce Parkinson's disease, underscores the importance of chemical analysis in understanding neurological disorders. This research may lead to new insights into the biochemical pathways involved in Parkinson's disease and the development of biomarkers or therapeutic targets (Niwa et al., 1991).
properties
IUPAC Name |
1-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-9-17(10-13(2)18-12)11-15-6-4-14(5-7-15)8-16-3/h4-7,12-13,16H,8-11H2,1-3H3/t12-,13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVAHBURXCRAAF-BETUJISGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine |
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